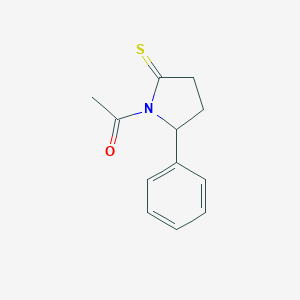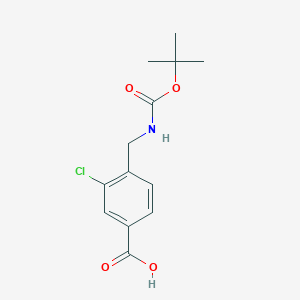
4-(((tert-Butoxycarbonyl)amino)methyl)-3-chlorobenzoic acid
Overview
Description
4-(((tert-Butoxycarbonyl)amino)methyl)-3-chlorobenzoic acid is an organic compound with the molecular formula C13H16ClNO4. It is a derivative of benzoic acid, where the carboxyl group is substituted with a tert-butoxycarbonyl (Boc) protected amino group and a chlorine atom at the meta position. This compound is often used in organic synthesis, particularly in the preparation of peptides and other complex molecules due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(((tert-Butoxycarbonyl)amino)methyl)-3-chlorobenzoic acid typically involves the following steps:
Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl (Boc) to prevent unwanted reactions during subsequent steps. This is usually achieved by reacting the amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Chlorination: The benzoic acid derivative is chlorinated at the meta position using a chlorinating agent like thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5).
Coupling Reaction: The protected amino group is then coupled with the chlorinated benzoic acid derivative using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to form the final product.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar steps but on a larger scale. The process involves:
Bulk Protection: Large quantities of the amine are protected using Boc2O in a continuous flow reactor to ensure consistent quality and yield.
Chlorination in Bulk: The chlorination step is carried out in large reactors with controlled temperature and pressure to optimize the reaction conditions.
Automated Coupling: The coupling reaction is automated using industrial-scale coupling reagents and equipment to ensure high efficiency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(((tert-Butoxycarbonyl)amino)methyl)-3-chlorobenzoic acid undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with various nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Deprotection Reactions: The Boc protecting group can be removed under acidic conditions using reagents like trifluoroacetic acid (TFA) or hydrochloric acid (HCl).
Coupling Reactions: The carboxyl group can be activated and coupled with amines or alcohols to form amides or esters, respectively.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., dimethylformamide, tetrahydrofuran), and bases (e.g., sodium hydride, potassium carbonate).
Deprotection: Trifluoroacetic acid, hydrochloric acid, methanol.
Coupling: N,N’-dicyclohexylcarbodiimide, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide, solvents (e.g., dichloromethane, dimethylformamide).
Major Products
Substitution: Various substituted benzoic acid derivatives depending on the nucleophile used.
Deprotection: The free amine derivative of the benzoic acid.
Coupling: Amides or esters formed by the reaction of the carboxyl group with amines or alcohols.
Scientific Research Applications
4-(((tert-Butoxycarbonyl)amino)methyl)-3-chlorobenzoic acid has several scientific research applications:
Peptide Synthesis: It is used as a building block in the synthesis of peptides, where the Boc group protects the amino group during the coupling reactions.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly in the synthesis of drug candidates that require specific functional groups.
Bioconjugation: It is used in bioconjugation techniques to attach biomolecules to various surfaces or other molecules.
Material Science: The compound is used in the synthesis of functional materials, such as polymers and coatings, where specific functional groups are required.
Mechanism of Action
The mechanism of action of 4-(((tert-Butoxycarbonyl)amino)methyl)-3-chlorobenzoic acid involves its reactivity due to the presence of the Boc-protected amino group and the chlorine atom. The Boc group provides stability and prevents unwanted reactions, while the chlorine atom allows for selective substitution reactions. The compound can interact with various molecular targets through its functional groups, enabling it to participate in a wide range of chemical reactions.
Comparison with Similar Compounds
Similar Compounds
4-(((tert-Butoxycarbonyl)amino)methyl)benzoic acid: Similar structure but without the chlorine atom.
4-(((tert-Butoxycarbonyl)amino)methyl)-3-methylbenzoic acid: Similar structure with a methyl group instead of a chlorine atom.
4-(((tert-Butoxycarbonyl)amino)methyl)cyclohexanecarboxylic acid: Similar structure with a cyclohexane ring instead of a benzene ring.
Uniqueness
4-(((tert-Butoxycarbonyl)amino)methyl)-3-chlorobenzoic acid is unique due to the presence of both the Boc-protected amino group and the chlorine atom. This combination allows for selective reactions and provides stability during synthesis, making it a valuable compound in various chemical and biological applications.
Properties
IUPAC Name |
3-chloro-4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClNO4/c1-13(2,3)19-12(18)15-7-9-5-4-8(11(16)17)6-10(9)14/h4-6H,7H2,1-3H3,(H,15,18)(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUNRWCIMDCYBIQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=C(C=C(C=C1)C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50621749 | |
| Record name | 4-{[(tert-Butoxycarbonyl)amino]methyl}-3-chlorobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50621749 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
165528-69-8 | |
| Record name | 4-{[(tert-Butoxycarbonyl)amino]methyl}-3-chlorobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50621749 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details










Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
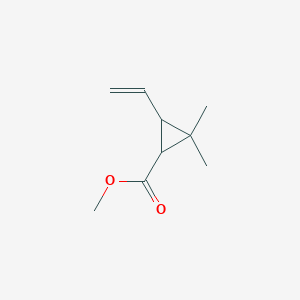
![Methyl 2-amino-5-[(dimethylamino)methyl]benzoate](/img/structure/B60721.png)

![4-tert-Butylthiacalix[4]arene](/img/structure/B60726.png)
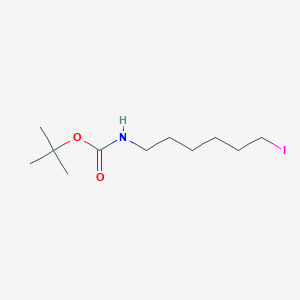
![2-Iodo-N-methyl-N-(2-(methyl(7-nitrobenzo[c][1,2,5]oxadiazol-4-yl)amino)ethyl)acetamide](/img/structure/B60729.png)
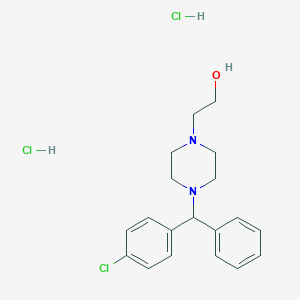
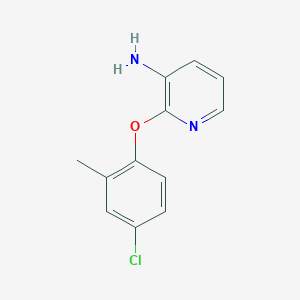
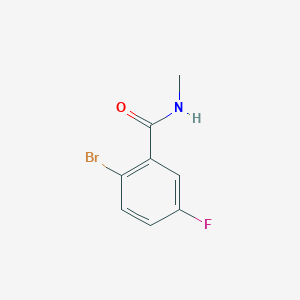
![3-Methyl-6,7,8,9-tetrahydro-5aH-pyrano[4,3-b]chromen-1-one](/img/structure/B60742.png)
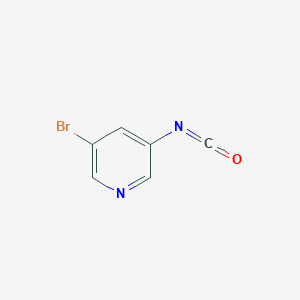
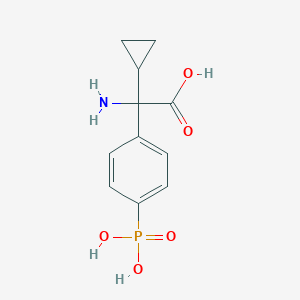
![1-Isopropyl-7-methyl-1H-benzo[d][1,2,3]triazole](/img/structure/B60748.png)
